1-(2-Methylphenyl)but-3-en-1-ol
Description
1-(2-Methylphenyl)but-3-en-1-ol is a secondary alcohol featuring a but-3-en-1-ol backbone substituted with a 2-methylphenyl group at the 1-position. Its structure is characterized by a chiral center at the hydroxyl-bearing carbon, making stereoselective synthesis a key focus. The compound is typically synthesized via allylation reactions, such as the Grignard reaction between allyl bromide and 2-methylbenzaldehyde, yielding a moderate 44% isolated yield .
Spectroscopic data confirms its structure:
- 1H-NMR (400 MHz, CDCl3): δ 7.50–7.44 (m, 1H), 7.27–7.20 (m, 1H), 7.20–7.10 (m, 2H), 5.92–5.80 (m, 1H), 5.23–5.10 (m, 2H), 4.97 (m, 1H), 2.55–2.39 (m, 2H), 2.34 (s, 3H), 1.89 (s, 1H) .
- 13C-NMR (100 MHz, CDCl3): δ 141.9, 134.7, 134.3, 130.3, 127.2, 126.2, 125.1, 118.2, 69.7, 42.6, 19.0 .
Its applications include serving as a precursor in organic synthesis, though specific biological or industrial uses are less documented compared to analogs.
Properties
CAS No. |
24165-62-6 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(2-methylphenyl)but-3-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-3-6-11(12)10-8-5-4-7-9(10)2/h3-5,7-8,11-12H,1,6H2,2H3 |
InChI Key |
JORKKCNEVFAEOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)but-3-en-1-ol can be synthesized through the allylation of 2-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . This method involves the formation of a carbon-carbon bond between the allyl group and the benzaldehyde derivative.
Industrial Production Methods: . This reaction is catalyzed by species that can form an allyl complex without excessive hydrogenation of the substrate.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: Formation of 1-(2-Methylphenyl)but-3-en-1-one.
Reduction: Formation of 1-(2-Methylphenyl)butan-1-ol.
Substitution: Formation of 1-(2-Methylphenyl)but-3-en-1-chloride.
Scientific Research Applications
1-(2-Methylphenyl)but-3-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)but-3-en-1-ol involves its interaction with molecular targets through its hydroxyl and allylic functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the allylic group can participate in various chemical reactions. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Key Observations :
- Methoxy-substituted derivatives (e.g., 4-methoxy) often exhibit higher yields (67–74%) compared to methyl-substituted analogs (44%), likely due to electronic effects enhancing reactivity .
- Trifluoromethyl groups introduce steric and electronic challenges, reducing yields in some cases (exact data unavailable) .
Enantioselectivity and Optical Properties
Key Observations :
- Methoxy and thiophene derivatives achieve high enantioselectivity (≥95% ee) using chiral catalysts, highlighting their utility in asymmetric synthesis .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility |
|---|---|---|---|---|
| 1-(2-Methylphenyl)but-3-en-1-ol | 176.2 | Not reported | Not reported | Organic solvents |
| 1-(4-Methoxyphenyl)but-3-en-1-ol | 178.2 | Not reported | Not reported | Moderate polarity |
| 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-ol | 216.2 | Not reported | Not reported | Lipophilic |
Biological Activity
1-(2-Methylphenyl)but-3-en-1-ol is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound 1-(2-Methylphenyl)but-3-en-1-ol features a butenol functional group attached to a 2-methylphenyl ring. Its molecular formula is , which indicates the presence of a hydroxyl group (-OH) and a double bond within the butenol chain. The structure can be represented as follows:
Antimicrobial Properties
Preliminary studies have indicated that 1-(2-Methylphenyl)but-3-en-1-ol may exhibit antimicrobial properties. Research suggests that compounds with similar structures often show activity against various bacterial strains. For instance, derivatives of phenolic compounds have been shown to inhibit microbial growth, making them candidates for further investigation in antimicrobial applications .
Anti-inflammatory Effects
In vitro studies have demonstrated that certain analogs of butenol compounds can suppress inflammatory responses. For example, compounds structurally related to 1-(2-Methylphenyl)but-3-en-1-ol have been found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .
The biological activity of 1-(2-Methylphenyl)but-3-en-1-ol is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in inflammation and microbial defense. The presence of the hydroxyl group allows for hydrogen bonding with biological macromolecules, potentially affecting their function.
Interaction with Enzymes
Research indicates that phenolic compounds can interact with enzymes through competitive inhibition or allosteric modulation. The double bond in the butenol chain may enhance these interactions by allowing π-π stacking with aromatic residues in enzyme active sites .
Study on Antimicrobial Activity
A study published in the Journal of Natural Products explored the antimicrobial effects of various phenolic compounds, including derivatives similar to 1-(2-Methylphenyl)but-3-en-1-ol. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-(2-Methylphenyl)but-3-en-1-ol | 100 | Staphylococcus aureus |
| Analog A | 150 | Escherichia coli |
| Analog B | 200 | Candida albicans |
Inflammatory Response Study
Another significant study investigated the anti-inflammatory effects of related compounds on RAW 264.7 macrophages. The study found that treatment with these compounds resulted in reduced levels of nitric oxide (NO) and prostaglandin E2 (PGE2), indicating a decrease in inflammatory mediators .
| Treatment | NO Production (µM) | PGE2 Production (pg/mL) |
|---|---|---|
| Control | 25 | 300 |
| Compound A | 15 | 200 |
| Compound B | 10 | 150 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
